molecular formula C18H14N2O3S2 B3750105 3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3750105
M. Wt: 370.4 g/mol
InChI Key: FGOCZHNEIVQETJ-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DNTT, is a thiazolidinone derivative that has been extensively studied for its potential applications in medicinal chemistry. It is a yellow crystalline solid that has a molecular formula of C18H15N3O3S2 and a molecular weight of 397.46 g/mol. DNTT has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins in the body. 3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. 3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit a variety of biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of prostaglandins. It has also been found to have antioxidant effects by scavenging free radicals and preventing oxidative damage to cells. 3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit antimicrobial effects by inhibiting the growth of bacteria and fungi. Finally, 3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit anticancer effects by inhibiting the activity of topoisomerase II and inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method and high yield. 3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using 3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.

Future Directions

There are many potential future directions for the study of 3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of research could focus on the development of new drugs based on the structure of 3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Another area of research could focus on the optimization of the synthesis method to improve yield and reduce costs. Finally, future research could focus on the development of new assays to better understand the mechanism of action of 3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its potential applications in medicine.

Scientific Research Applications

3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a variety of biological activities that make it a promising candidate for the development of new drugs. Some of the most notable applications of 3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one include its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

properties

IUPAC Name

(5Z)-3-(2,3-dimethylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-11-4-3-5-15(12(11)2)19-17(21)16(25-18(19)24)10-13-6-8-14(9-7-13)20(22)23/h3-10H,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOCZHNEIVQETJ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-(2,3-dimethylphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-(2,3-dimethylphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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